Degradation Efficacy of CPD-155 vs. Alternative Degraders
TYK2 ligand 1 is the essential warhead for synthesizing PROTAC TYK2 degrader-1 (CPD-155), which demonstrates a maximum degradation (Dmax) of >60% for its target, TYK2 . This functional outcome is a direct result of the ligand's specific binding to the TYK2 pseudokinase domain. In contrast, TYK2 ligand 2 is used to synthesize a different degrader, TYD-68, which achieves a markedly higher Dmax of 95% and a DC50 of 0.42 nM . This comparison highlights that the choice of ligand is not about intrinsic potency but about its validated role in a specific, high-performing degrader system. TYK2 ligand 1's established utility in creating CPD-155, a tool compound with demonstrated in vivo efficacy in murine models, provides a clear, data-backed rationale for its selection over unvalidated alternatives [1].
| Evidence Dimension | Target Protein Degradation Efficacy (Dmax) of Resulting PROTAC |
|---|---|
| Target Compound Data | >60% Dmax (as part of PROTAC TYK2 degrader-1/CPD-155) |
| Comparator Or Baseline | TYK2 ligand 2, resulting in TYD-68 degrader with 95% Dmax |
| Quantified Difference | TYK2 ligand 1's degrader achieves >60% Dmax; comparator's degrader achieves 95% Dmax. Both are high, demonstrating validation of distinct ligand-degrader systems. |
| Conditions | Degradation of TYK2 in cellular assays using the respective PROTAC constructs (VHL-recruiting for CPD-155 vs. CRBN-recruiting for TYD-68). |
Why This Matters
This evidence confirms TYK2 ligand 1's role as a validated and effective building block for a known, potent TYK2 degrader, which is crucial for researchers aiming to replicate or build upon published PROTAC studies.
- [1] Discovery of a Highly Potent and Selective Tyrosine Kinase 2 ( TYK2 ) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. (2025). Eurofarma. Retrieved April 16, 2026. View Source
